molecular formula C13H24O B1595605 Dihydro-beta-ionol CAS No. 3293-47-8

Dihydro-beta-ionol

Cat. No. B1595605
CAS RN: 3293-47-8
M. Wt: 196.33 g/mol
InChI Key: VSYLEWGIVLSDIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dihydro-beta-ionol can be synthesized through biotransformation of terpenes and terpenoids using Aspergillus niger NRRL 326 . The process involves the use of carotenoid cleavage dioxygenase (CCD) and enoate reductase . After screening the CCD enzyme, PhCCD1 from the Petunia hybrid was identified as the suitable enzyme for the first step of dihydro-beta-ionol synthesis due to the high enzyme activity for carotenoid .


Molecular Structure Analysis

The molecular formula of Dihydro-beta-ionol is C13H24O . The IUPAC Standard InChI is InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11,14H,5-9H2,1-4H3 .


Chemical Reactions Analysis

In the biotransformation experiments of β-ionone, four compounds, 4-hydroxybetaionone (48.33%), 2-hydroxybetaionone (22.40%), α-ionone (1.29%), and dihydro-3-oxo-beta-ionol (1.11%) were identified by GC-MS analysis .


Physical And Chemical Properties Analysis

Dihydro-beta-ionol is a white solid with a melting point of 38.00 to 40.00 °C at 760.00 mm Hg and a boiling point of 234.00 °C at 760.00 mm Hg . It has a vapor pressure of 0.001000 mmHg at 25.00 °C . It is soluble in alcohol and insoluble in water .

Scientific Research Applications

Metabolic Insights

Dihydro-beta-ionol has been a subject of interest in metabolic studies. In research involving rabbits, dihydro-beta-ionol was identified as a metabolite excreted in urine following oral dosing with beta-ionone. The study provided insights into the metabolic pathways of beta-ionone and its derivatives, including dihydro-3-oxo-beta-ionol and 3-hydroxy-beta-ionol (Ide & Toki, 1970).

Agricultural Applications

The agricultural sector has explored the use of dihydro-beta-ionol in plant-insect communication. Research demonstrated that dihydro-beta-ionol, along with other volatile compounds like beta-ionone, plays a role in herbivore-plant interactions. Specifically, dihydro-beta-ionol exhibited attractant properties towards certain herbivores, suggesting potential applications in pest management strategies (Cáceres et al., 2016).

Bioconversion and Biotechnology

A significant focus in biotechnological research is on the bioconversion of beta-ionone to dihydro-beta-ionone. A study highlighted the isolation and characterization of an enoate reductase enzyme, demonstrating its efficiency in converting beta-ionone to dihydro-beta-ionone. This finding opens up avenues for industrial applications, especially in the production of aroma compounds (Zhang et al., 2018).

Fragrance Industry Applications

In the fragrance industry, dihydro-beta-ionol has been identified for its aromatic properties. A study on the aromatic components of Osmanthus flower and Hakuto peach revealed the presence of dihydro-beta-ionol enantiomers, which were found to possess distinct scents and antimelanogenetic effects. This discovery underscores the potential of dihydro-beta-ionol in developing new fragrances and cosmetic products (Komaki et al., 2013).

Synthesis of Vitamin A Intermediates

Dihydro-beta-ionol has been implicated in the synthesis of vitamin A intermediates. A method for synthesizing novel vitamin A intermediates from beta-ionone, which involves increasing the length of the conjugated aliphatic side chain of beta-ionone to ultimately obtain vitamin A, was described. This process highlights the role of dihydro-beta-ionol in the pharmaceutical industry (Buchanan, 1983).

Safety And Hazards

Dihydro-beta-ionol should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Dihydro-beta-ionol research could involve exploring the one-pot synthesis system for dihydro-beta-ionol production using carotenoid cleavage dioxygenase (CCD) and enoate reductase . This could potentially lead to more efficient and cost-effective production methods for Dihydro-beta-ionol .

properties

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYLEWGIVLSDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863146
Record name Dihydro-beta-ionol
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Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white solid with a woody odour
Record name Dihydro-beta-ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

234.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in common organic solvents
Record name Dihydro-beta-ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

Dihydro-beta-ionol

CAS RN

3293-47-8
Record name Dihydro-β-ionol
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Record name Dihydro-beta-ionol
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Record name 1-Cyclohexene-1-propanol, .alpha.,2,6,6-tetramethyl-
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Record name Dihydro-beta-ionol
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Record name α,2,6,6-tetramethylcyclohexene-1-propan-1-ol
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Record name DIHYDRO-.BETA.-IONOL
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Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38.00 to 40.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Dihydro-beta-ionone (J. Am. Chem. Soc., 108, 7314 (1986)) is reduced with sodium borohydride in ethanol in the usual fashion to provide 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butanol as a colorless oil. This is coupled with 4-hydroxybenzaldehyde by the method of example 13, and the resulting aldehyde is chain-extended and condensed with glyoxylic acid by the methods of example 1. The title compound is obtained as a colorless solid, mp 99°-101° after recrystallization from hexane-chloroform
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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